molecular formula C14H11FO5 B7737373 2-(4-Fluorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

2-(4-Fluorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No.: B7737373
M. Wt: 278.23 g/mol
InChI Key: VRPJHAVMJOICKC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C14H11FO5 and its molecular weight is 278.23 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-Fluorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is a synthetic compound with potential therapeutic applications. Its structure includes a fluorinated phenoxy group and a trihydroxyphenyl moiety, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its antibacterial properties, antioxidant effects, and potential as a therapeutic agent.

  • Molecular Formula : C14H11F O4
  • Molecular Weight : 278.23 g/mol
  • CAS Number : 5127526-42-5

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds with similar structures to this compound. Flavonoids and their derivatives have been shown to exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship

The presence of hydroxyl groups in the structure is critical for enhancing antibacterial activity. For instance, studies have indicated that the minimum inhibitory concentration (MIC) values for related flavonoids range from 0.39 to 6.25 μg/mL against Gram-positive bacteria . The following table summarizes findings related to the antibacterial activity of similar compounds:

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDTBD
Chalcone Derivative A0.39Staphylococcus aureus
Chalcone Derivative B6.25Escherichia coli

Antioxidant Activity

The antioxidant capacity of flavonoid derivatives is well-documented. Compounds featuring hydroxyl groups can scavenge free radicals effectively. In vitro studies suggest that trihydroxyphenyl compounds exhibit strong antioxidant properties due to their ability to donate hydrogen atoms and stabilize free radicals .

Case Study: Antioxidant Efficacy

A study investigating various flavonoids found that those with multiple hydroxyl substitutions demonstrated significantly higher antioxidant activity compared to their mono- or di-hydroxylated counterparts. This suggests that this compound could possess similar or enhanced efficacy due to its unique structure.

Potential Therapeutic Applications

The biological activities of this compound suggest several potential therapeutic applications:

  • Antibacterial agents : Given its structural similarities to known antibacterial compounds, this compound could be explored as a new class of antibiotics.
  • Antioxidants : Its potential as an antioxidant opens avenues for applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory properties : Compounds with similar functionalities have shown promise in modulating inflammatory pathways.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO5/c15-8-1-3-10(4-2-8)20-7-13(19)14-11(17)5-9(16)6-12(14)18/h1-6,16-18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPJHAVMJOICKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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